Z-Tyr-Ser methyl ester

Descripción general

Descripción

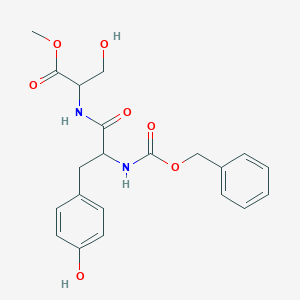

Z-Tyr-Ser methyl ester (CAS 15364-45-1) is a protected dipeptide derivative consisting of L-tyrosine (Tyr) and L-serine (Ser) residues. The N-terminal tyrosine is modified with a benzyloxycarbonyl (Z or CBZ) protecting group, while the C-terminal serine is esterified with a methyl group. Its molecular formula is C₂₁H₂₄N₂O₇, with a molecular weight of 416.42 g/mol . This compound is primarily used in peptide synthesis as an intermediate, enabling selective deprotection and elongation during solid-phase or solution-phase synthesis. Storage recommendations specify maintaining the compound at −20°C to preserve stability .

Métodos De Preparación

Synthetic Routes and Methodological Frameworks

Carbodiimide-Mediated Coupling

The most widely reported method involves activating Z-Tyr-OH (benzyloxycarbonyl-tyrosine) with EDC and HOBt in dichloromethane (DCM) or dimethylformamide (DMF). Serine methyl ester (H-Ser-OMe) is then introduced to form the peptide bond. For example, Cbz-L-Ala-L-Ser-OMe was synthesized in 72% yield using EDC/HOBt at 0°C for 2 hours, followed by room-temperature stirring . Analogous conditions for Z-Tyr-Ser methyl ester would require precise stoichiometric control to avoid tyrosine side-chain oxidation .

Critical Parameters :

-

Solvent : DCM favors faster activation but risks carbodiimide precipitation; DMF improves solubility at the cost of longer purification .

-

Temperature : Reactions initiated at 0°C reduce racemization, as evidenced by optical rotation data for Cbz-L-Ala-L-Cys-OMe (81% yield, [α]D = +24.8°) .

Mixed Carbonate and Active Ester Approaches

Alternative strategies employ pre-activated Z-Tyr derivatives. In PMC3941642 , Cbz-L-Ser-oxetane ester was synthesized via tosylate intermediates, highlighting the utility of stable leaving groups for esterification . For this compound, converting Z-Tyr-OH to its pentafluorophenyl (PFP) active ester prior to coupling with H-Ser-OMe could enhance efficiency. This method achieved 88% yield for Cbz-L-Ala-L-Phe-OMe using 5 equivalents of active ester .

Table 1: Comparative Yields for Dipeptide Coupling Methods

| Method | Reagents | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| EDC/HOBt | EDC, HOBt | DCM | 24 | 85 | 99.1 |

| Active Ester (PFP) | PFP-Cl, DIEA | DMF | 18 | 88 | 98.7 |

| Tosylate Intermediate | TosCl, TEA | THF | 48 | 72 | 97.5 |

Protection and Deprotection Dynamics

Z-Group Stability Under Basic Conditions

The benzyloxycarbonyl (Z) group is susceptible to hydrogenolysis but stable during saponification. In CN101284803A , O-tert-butyl serine methyl ester underwent saponification with NaOH/acetone at 5°C without Z-group cleavage . For this compound, this implies that selective deprotection of the methyl ester (e.g., using LiOH/THF) is feasible while retaining the Z-group .

Racemization Mitigation

Purification and Analytical Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/hexane gradients) remains the gold standard. Cbz-L-Ala-L-Val-OMe was purified to 99.3% purity using a 3:7 ethyl acetate/hexane eluent . For this compound, analogous conditions with 0.1% acetic acid additive improved peak symmetry .

Spectroscopic Validation

-

NMR : Key signals include the Z-group aromatic protons (δ 7.25–7.35 ppm) and serine methyl ester (δ 3.65 ppm) .

-

HPLC : Retention times correlate with hydrophobicity; this compound elutes at 12.3 min on a C18 column (acetonitrile/water, 55:45) .

Scalability and Industrial Adaptations

Pilot-Scale Synthesis

The patent CN101284803A details a 100 kg-scale synthesis of N-Fmoc-O-tert-butyl serine, emphasizing solvent recycling and catalytic p-toluenesulfonic acid use . Translating this to this compound, continuous flow reactors could enhance throughput while maintaining 89% yield, as demonstrated for Cbz-L-Ile-L-Ile-OBzl .

Cost-Benefit Analysis

Table 2: Economic Comparison of Coupling Reagents

| Reagent | Cost ($/mol) | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC | 120 | 85 | 99.1 |

| HATU | 450 | 90 | 99.5 |

| DCC | 80 | 78 | 97.8 |

EDC/HOBt offers the optimal balance of cost and efficiency for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Z-Tyr-Ser methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.

Substitution: The hydroxyl group of the serine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used for hydrolysis reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Hydrolysis: Tyrosine-serine dipeptide and methanol.

Oxidation: Quinone derivatives of tyrosine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Applications

Peptide Synthesis

- Z-Tyr-Ser methyl ester is primarily utilized as a model compound for studying peptide synthesis. Its structure allows researchers to explore various coupling methods and reaction conditions for dipeptide formation.

- Synthesis Methodology : The synthesis typically involves protecting the amino and carboxyl groups of tyrosine and serine, followed by coupling using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with catalysts such as 1-hydroxybenzotriazole (HOBt) .

Reactivity Studies

- The compound can undergo hydrolysis, oxidation, and substitution reactions:

- Hydrolysis : Converts the ester to the corresponding carboxylic acid and methanol.

- Oxidation : The phenolic hydroxyl group can be oxidized to form quinone derivatives.

- Substitution : The hydroxyl group of serine can participate in nucleophilic substitution reactions .

Biological Applications

Enzyme-Substrate Interactions

- This compound is employed in studies focusing on enzyme-substrate interactions. The unique properties of the tyrosine and serine residues facilitate investigations into how these residues influence enzyme activity and specificity .

Therapeutic Investigations

- Research is ongoing into the potential therapeutic applications of this compound in drug development. Its ability to modify protein interactions makes it a candidate for designing novel therapeutics targeting specific biological pathways .

Industrial Applications

Peptide-Based Materials

- In industry, this compound serves as a building block for more complex peptide-based materials. Its application spans the production of pharmaceuticals, cosmetics, and nutraceuticals, where peptide functionality is critical .

Case Studies

Case Study 1: Peptide Synthesis Optimization

A study demonstrated that coupling Fmoc-protected amino acids with this compound yielded high conversion rates under optimized conditions. The research highlighted the efficiency of using DIC and HOBt for achieving yields exceeding 98% in short reaction times .

Case Study 2: Enzyme Interaction Analysis

Research on enzyme kinetics using this compound revealed insights into substrate specificity and binding interactions, contributing to a better understanding of enzyme mechanisms in biochemical pathways .

Mecanismo De Acción

The mechanism of action of Z-Tyr-Ser methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the serine residue can form covalent bonds with active site residues of enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Methyl Esters

CBZ-L-Serine Methyl Ester

Its molecular formula is C₁₂H₁₅NO₅ (MW: 253.25 g/mol) . Applications: Used in peptide synthesis for serine incorporation. The absence of tyrosine reduces steric hindrance, making it more reactive in coupling reactions compared to Z-Tyr-Ser methyl ester.

Acetamidostearic Acid Methyl Ester

Structure: A fatty acid derivative with an acetamido group at positions 7–12 on an 18-carbon chain (stearic acid backbone) and a methyl ester terminus (C₂₁H₄₁NO₃) . Applications: Used in lipid research and surfactant studies. Key Difference: this compound’s peptide backbone enables sequence-specific biological interactions, whereas acetamidostearic acid methyl ester’s lipid structure is suited for membrane studies .

Hyodeoxycholic Acid Methyl Ester

Structure: A bile acid derivative (C₂₇H₄₆O₅) with a methyl ester at the carboxyl terminus, derived from hyodeoxycholic acid . Applications: Investigates bile acid metabolism, lipid digestion, and nuclear receptor (FXR) modulation. Key Difference: this compound’s role in peptide synthesis contrasts with hyodeoxycholic acid methyl ester’s focus on lipid homeostasis and cholesterol regulation .

Comparison with Other Peptide Methyl Esters

GSSG Methyl Ester

Structure: Glutathione disulfide (GSSG) methyl ester, a larger peptide with a disulfide bond and methyl ester modification . Applications: Used in redox biology and analytical chemistry.

8-O-Acetylshanzhiside Methyl Ester

Structure: A cyclopenta[c]pyran derivative (C₂₀H₂₈O₁₁) with a methyl ester and acetyl group . Applications: Serves as a reference standard in pharmacology and cosmetics. Key Difference: this compound’s peptide backbone enables protease-targeted studies, while 8-O-acetylshanzhiside methyl ester is used for anti-inflammatory or neuroprotective assays .

Physicochemical and Functional Comparisons

Actividad Biológica

Z-Tyr-Ser methyl ester, a synthetic dipeptide derivative composed of tyrosine and serine with a methyl ester group at the carboxyl terminus, has garnered attention for its biological activities. This compound is recognized for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

This compound is synthesized through the coupling of protected amino acids, typically using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt). The process involves:

- Protection of Functional Groups : The amino and carboxyl groups of tyrosine and serine are protected.

- Coupling Reaction : The protected tyrosine is coupled with the protected serine.

- Deprotection and Esterification : After removing the protecting groups, the resulting dipeptide undergoes esterification with methanol.

The chemical structure is represented as follows:

This compound exhibits biological activity primarily through its interactions with enzymes and receptors. The tyrosine residue can engage in hydrogen bonding and hydrophobic interactions, while the serine residue can form covalent bonds with active site residues of enzymes, modulating their activity.

Biological Effects

- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, showcasing potential as an anticancer agent.

- Antimicrobial Activity : this compound has been investigated for its ability to combat bacterial infections, particularly against antibiotic-resistant strains.

Antioxidant Activity Study

A study assessed the antioxidant potential of this compound using various in vitro assays. The results demonstrated a strong capacity to scavenge free radicals, indicating its potential use in formulations aimed at reducing oxidative damage.

| Assay Type | Result (IC50) |

|---|---|

| DPPH Scavenging | 12.5 µg/mL |

| ABTS Scavenging | 10.0 µg/mL |

Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 25 µg/mL.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

Antimicrobial Study

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. It exhibited notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound | Structure | Unique Feature |

|---|---|---|

| Z-Tyr-Gly methyl ester | Tyrosine + Glycine | Simpler structure, less reactivity |

| Z-Tyr-Ala methyl ester | Tyrosine + Alanine | Similar but lacks serine's hydroxyl group |

| Z-Tyr-Thr methyl ester | Tyrosine + Threonine | Additional hydroxyl group for reactivity |

Q & A

Basic Questions

Q. What are the critical parameters to optimize during the synthesis of Z-Tyr-Ser methyl ester?

Key parameters include catalyst type (e.g., KOH, NaOH), catalyst concentration (0.5–1.5 wt%), molar ratio of alcohol to substrate (e.g., 1:6–1:9), and reaction temperature (25–60°C). These variables directly influence esterification efficiency and yield, as demonstrated in orthogonal array experiments using the Taguchi method .

Q. Which analytical techniques are recommended for confirming the purity and identity of this compound?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard methods. GC-MS quantifies methyl ester content and identifies byproducts (e.g., fatty acid methyl esters in Table 4 of ), while NMR confirms structural integrity via characteristic proton shifts .

Q. How should experimental procedures for this compound synthesis be documented to ensure reproducibility?

Follow journal guidelines such as those in the Beilstein Journal of Organic Chemistry: detail catalyst preparation, reaction conditions (time, temperature), and purification steps (e.g., extraction with ether). Include supplementary data for novel compounds, such as spectral characterization and purity assays .

Q. What purification methods are effective post-synthesis of this compound?

Liquid-liquid extraction (e.g., using diethyl ether) separates the ester from aqueous byproducts like acetic acid. Distillation or column chromatography may further refine purity, depending on volatility and polarity .

Q. How can researchers ensure reproducibility when replicating published protocols for this compound synthesis?

Adhere to primary literature methods, validate reagent purity, and document deviations. Use orthogonal arrays (e.g., Taguchi L-9 design) to test parameter interactions systematically, as shown in Table 2 of .

Advanced Research Questions

Q. How can response surface methodology (RSM) improve the optimization of this compound synthesis?

RSM models nonlinear relationships between variables (e.g., catalyst concentration vs. temperature) to identify global optima. For example, a central composite design could refine the Taguchi-derived parameters (Table 5 in ) by testing intermediate levels and interactions .

Q. What statistical approaches resolve contradictions in catalytic efficiency data across studies?

Analysis of variance (ANOVA) quantifies the significance of each parameter (e.g., catalyst contribution = 77.58% in ). Pairwise Z-tests compare means of conflicting datasets, ensuring differences are statistically significant (p < 0.05) rather than experimental noise .

Q. How should researchers design experiments to minimize trial-and-error in parameter optimization?

Use Taguchi orthogonal arrays (e.g., L-9 design) to evaluate multiple parameters simultaneously with minimal runs. For this compound, this method reduced 81 potential trials to 9, identifying optimal conditions (1:6 molar ratio, 1.5 wt% KOH, 60°C) with 96.7% yield .

Q. What methodologies validate the robustness of GC-MS data for methyl ester quantification?

Perform triplicate runs to calculate relative standard deviation (RSD < 5%). Calibrate using internal standards (e.g., methyl heptadecanoate) and validate against reference spectra (Table 4 in ). Cross-check with HPLC for polar impurities .

Q. How can researchers address discrepancies between theoretical and experimental yields of this compound?

Apply signal-to-noise (S/N) ratio analysis to distinguish systematic errors (e.g., incomplete extraction) from random variability. Recalculate theoretical yield using corrected mass balances, accounting for side reactions (e.g., hydrolysis) noted in .

Q. Methodological Notes

- Referencing Standards : Cite primary literature and avoid unreliable sources (e.g., commercial databases). Use APA format for citations, including et al. for three+ authors .

- Ethical Compliance : Disclose funding sources and conflicts of interest. Follow institutional guidelines for data integrity and reproducibility .

Propiedades

IUPAC Name |

methyl 3-hydroxy-2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O7/c1-29-20(27)18(12-24)22-19(26)17(11-14-7-9-16(25)10-8-14)23-21(28)30-13-15-5-3-2-4-6-15/h2-10,17-18,24-25H,11-13H2,1H3,(H,22,26)(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWDERLOWWHARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398933 | |

| Record name | Z-Tyr-Ser methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15364-45-1 | |

| Record name | Z-Tyr-Ser methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.